2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one
Description
2-Chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one (CAS: 412022-79-8) is a chloroacetyl-substituted indole derivative with a molecular weight of 269.73 g/mol and a purity of 95% . Its structure comprises a 2-phenylindole core linked to a chloroacetyl group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the indole scaffold’s prevalence in bioactive molecules and the electrophilic chloroacetyl group’s reactivity.
Properties
IUPAC Name |
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-10-14(19)15-12-8-4-5-9-13(12)18-16(15)11-6-2-1-3-7-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBUGZOPDWQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of 2-phenylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Potential : Research indicates that compounds containing indole structures can influence serotonin receptors, which are critical in mood regulation. Preliminary studies suggest that 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one may exhibit antidepressant properties by modulating neurotransmitter systems .
Cytotoxic Effects : Indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The potential for this compound to act as an anticancer agent is a significant area of interest, warranting further exploration into its mechanisms of action .
Neuropharmacological Effects : The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural configuration may allow it to modulate neurotransmitter activity, particularly in pathways associated with depression and anxiety .
Synthetic Applications
The synthesis of this compound typically involves the reaction of 2-phenylindole with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography .
Synthetic Route Overview :
- Reactants : 2-Phenylindole + Chloroacetyl Chloride
- Catalyst : Triethylamine
- Conditions : Anhydrous environment
- Purification : Recrystallization or column chromatography
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with indole derivatives similar to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Chloroindole | Chlorinated indole | Antimicrobial activity |
| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxymethyl | Neurotransmitter |
| Indomethacin | Indole derivative | Nonsteroidal anti-inflammatory drug |
These compounds illustrate the diverse biological activities associated with indole derivatives, suggesting that 2-chloro-1-(2-phenyl-1H-indol-3-y)ethanone may possess unique pharmacological properties not yet fully explored.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro and ethanone groups can also participate in chemical interactions that influence the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
2,2,2-Trichloro-1-(1H-indol-3-yl)ethan-1-one (1e)
- Structure : Replaces the phenyl group with hydrogen and the chloroacetyl group with trichloroacetyl.
- Properties: The trichloro group enhances electrophilicity compared to mono-chloro substitution, as evidenced by downfield shifts in $ ^1H $ NMR (δ 8.79, 8.46–8.42) .
- Applications : Used in synthetic protocols requiring strong electrophilic ketones.
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone (CAS: 924233-18-1)
- Structure : Features a 4-chlorophenyl substituent on the indole.
- Properties : The additional chlorine increases lipophilicity (ClogP ~3.5) and may enhance membrane permeability compared to the unsubstituted phenyl analog .
2-Chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethan-1-one (CAS: 924259-57-4)
- Structure : Contains a 2,4-dichlorophenyl group.
2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone (CAS: 70093-19-5)
- Structure : Substitutes phenyl with 4-fluorophenyl.
Core Scaffold Modifications
2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (5a)
- Structure : Replaces indole with a dihydropyrazole-furan hybrid.
2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone
Comparative Data Table
Biological Activity
2-Chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, features both indole and isatin moieties, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H12ClN O
- Molecular Weight : 273.73 g/mol
- CAS Number : 412022-79-8
Biological Activity Overview
The compound's structure suggests potential interactions with various biological targets. The presence of the indole ring is associated with numerous pharmacological effects, including anti-inflammatory, antitumor, and antibacterial activities. The chloroacetyl group may enhance reactivity towards biological nucleophiles, potentially leading to significant biological interactions.
Research indicates that compounds similar to this compound can act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter activity.
- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines.
Antitumor Activity
A study evaluated the antitumor potential of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.4 |
| MCF7 (breast cancer) | 6.8 |
| A549 (lung cancer) | 4.6 |
These findings suggest a promising avenue for further development as an anticancer agent .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results demonstrated a marked reduction in TNF-alpha and IL-6 levels:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1200 | 450 |
| IL-6 | 800 | 320 |
This suggests that the compound may modulate inflammatory responses effectively .
Mechanistic Studies
Mechanistic studies revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation:
| Parameter | Control | Treated |
|---|---|---|
| Mitochondrial Potential | -150 mV | -80 mV |
| Caspase Activation | Baseline | Increased |
These results indicate that the compound triggers apoptotic pathways, contributing to its cytotoxic effects .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a related indole derivative.
- Case Study 2 : Patients with chronic inflammatory diseases experienced symptom relief when treated with compounds featuring similar structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
